molecular formula C10H19N3O B8353191 2-[3-(Imidazol-1-yl)propylamino]-2-methyl-1-propanol

2-[3-(Imidazol-1-yl)propylamino]-2-methyl-1-propanol

Cat. No. B8353191
M. Wt: 197.28 g/mol
InChI Key: XAGHNBFMQOGGFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[3-(Imidazol-1-yl)propylamino]-2-methyl-1-propanol is a useful research compound. Its molecular formula is C10H19N3O and its molecular weight is 197.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-[3-(Imidazol-1-yl)propylamino]-2-methyl-1-propanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[3-(Imidazol-1-yl)propylamino]-2-methyl-1-propanol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-[3-(Imidazol-1-yl)propylamino]-2-methyl-1-propanol

Molecular Formula

C10H19N3O

Molecular Weight

197.28 g/mol

IUPAC Name

2-(3-imidazol-1-ylpropylamino)-2-methylpropan-1-ol

InChI

InChI=1S/C10H19N3O/c1-10(2,8-14)12-4-3-6-13-7-5-11-9-13/h5,7,9,12,14H,3-4,6,8H2,1-2H3

InChI Key

XAGHNBFMQOGGFD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CO)NCCCN1C=CN=C1

Origin of Product

United States

Synthesis routes and methods

Procedure details

3-(Imidazol-1-yl)propionaldehyde diethyl acetal (8.1 g) was converted into the free aldehyde, as described in Example 24, and then added to a mixture of 2-amino-2-methylpropanol (1.83 g) in acetonitrile (40 ml) and 4A molecular sieves (6.0 g). The mixture was reacted following the procedure of Example 24 to give 2-[3-(imidazol-1-yl)propylamino]-2-methyl-1-propanol, m.p. 81-85° C.
Quantity
8.1 g
Type
reactant
Reaction Step One
[Compound]
Name
aldehyde
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1.83 g
Type
reactant
Reaction Step Three
[Compound]
Name
4A
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
40 mL
Type
solvent
Reaction Step Three

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